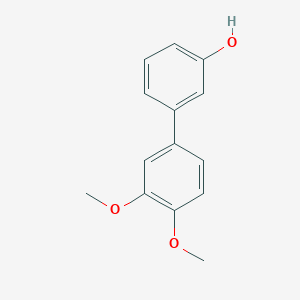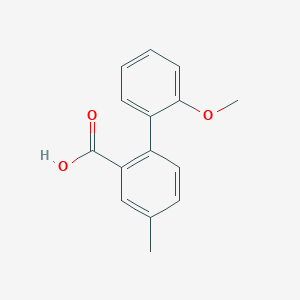
3-(3,4-Dimethoxyphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)phenol is an organic compound with the molecular formula C8H10O3This compound is characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring, which significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyphenol can be synthesized using Veratraldehyde as a starting material. The synthetic route involves the following steps :
Oxidation of Veratraldehyde: Veratraldehyde is oxidized using peracetic acid in glacial acetic acid. The reaction mixture is maintained at 40-45°C and left for 10 hours.
Hydrolysis: The formate ester of 3,4-Dimethoxyphenol obtained from the oxidation step is hydrolyzed by refluxing with potassium hydroxide in aqueous alcohol.
Purification: The reaction mixture is concentrated, dissolved in water, acidified with dilute sulfuric acid, and extracted with ether. The ether extract is dried and distilled to obtain 3,4-Dimethoxyphenol.
Industrial Production Methods
Industrial production methods for 3,4-Dimethoxyphenol typically involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
3,4-Dimethoxyphenol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxyphenol involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. This compound also exhibits enzyme inhibitory activity, particularly against tyrosinase, which is involved in melanin synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethoxyphenol
- 2,6-Dimethoxyphenol
- 3,5-Dimethoxyphenol
Comparison
3,4-Dimethoxyphenol is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and biological activity. Compared to its isomers, it has distinct antioxidant properties and enzyme inhibitory activities .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-7-6-11(9-14(13)17-2)10-4-3-5-12(15)8-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVVIXRPCYFXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653508 |
Source


|
| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175871-36-9 |
Source


|
| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














